molecular formula C15H11BrN4S B12042404 4-(Benzylideneamino)-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

4-(Benzylideneamino)-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12042404
M. Wt: 359.2 g/mol
InChI Key: LTDHEZDSGOLLHR-LICLKQGHSA-N
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Description

4-(Benzylideneamino)-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylideneamino)-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the triazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylideneamino)-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The benzylideneamino group can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Sodium borohydride or other reducing agents can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of disulfide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

4-(Benzylideneamino)-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-(Benzylideneamino)-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring and the bromophenyl group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(Benzylideneamino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(Benzylideneamino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(Benzylideneamino)-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s activity and selectivity.

Properties

Molecular Formula

C15H11BrN4S

Molecular Weight

359.2 g/mol

IUPAC Name

4-[(E)-benzylideneamino]-3-(4-bromophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11BrN4S/c16-13-8-6-12(7-9-13)14-18-19-15(21)20(14)17-10-11-4-2-1-3-5-11/h1-10H,(H,19,21)/b17-10+

InChI Key

LTDHEZDSGOLLHR-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Br

Origin of Product

United States

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